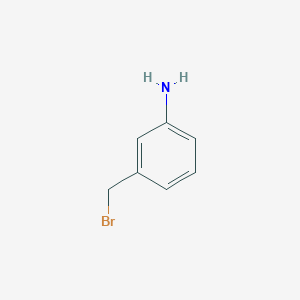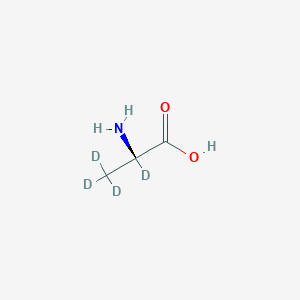
3-(Bromomethyl)aniline
Overview
Description
3-(Bromomethyl)aniline, also known as bromoaniline, is an organic compound with the chemical formula C6H6BrN. It is a colorless, volatile liquid with a pungent odor and is soluble in water, alcohol, and ether. It has a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Bromoaniline is a primary amine, which is a type of organic compound that contains an amino group. It is a common building block in organic chemistry and is used in the synthesis of drugs, dyes, and other compounds.
Scientific Research Applications
Synthesis of Polymers and Materials
3-(Bromomethyl)aniline derivatives have been employed in the synthesis of novel polymeric materials. For example, new o-hydroxy Schiff bases derived from aniline structures have been utilized as quaternization agents for polyetherurethane precursors, leading to the production of polymeric films with fluorescent properties. The photochromic mechanism and structure of these materials have been extensively studied, showcasing their potential in various material science applications (Buruianǎ et al., 2005).
Organoselenium Chemistry
In organoselenium chemistry, derivatives of this compound have been synthesized and studied for their structural properties and potential applications. For instance, 4-((4-bromobenzyl)selanyl)aniline, derived from the reaction with bromo-4-(bromomethyl)benzene, has been examined for its molecular structure, cytotoxicity, and redox properties, indicating its significance in organoselenium-based compounds (Shaaban et al., 2022).
Synthesis of Conductive Polymers
This compound is also pivotal in synthesizing electrically conductive polymers. Poly(aniline-co-3-bromoaniline) copolymers have been prepared, and their structure, morphology, and electrical properties such as AC conductivity and dielectric permittivity have been characterized. The copolymerization has shown to significantly affect the electrical properties, offering valuable insights into the development of conductive polymers (Waware et al., 2017).
Application in Gas Sensing Technologies
The compound has found application in the field of gas sensors as well. Aniline reduced graphene oxide, incorporating this compound derivatives, has been fabricated and investigated for its NH3 gas sensing properties. The research highlighted that these materials exhibit high sensitivity and excellent recovery, making them promising for gas sensing applications (Huang et al., 2013).
Bromination and Halogenation Reactions
Moreover, this compound derivatives are involved in various bromination and halogenation reactions. These reactions are crucial for synthesizing specific organic compounds and have applications in medicinal chemistry and the development of other specialized chemicals (Smith et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
3-(Bromomethyl)aniline is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of this compound involves its interaction with the organoboron reagents in the SM coupling . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron groups, which are formally nucleophilic, are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds through the interaction of organoboron reagents with palladium . The downstream effects of this pathway include the formation of new organic compounds through carbon–carbon bond formation .
Result of Action
The result of the action of this compound is the formation of new organic compounds through the SM coupling reaction . This reaction allows for the formation of carbon–carbon bonds, enabling the synthesis of a wide variety of organic compounds .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the organoboron reagents used in the reaction can influence the efficacy and stability of this compound .
properties
IUPAC Name |
3-(bromomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c8-5-6-2-1-3-7(9)4-6/h1-4H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLCUHSIABCHRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70611703 | |
| Record name | 3-(Bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130462-63-4 | |
| Record name | 3-(Bromomethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70611703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)







![2-[(2-Chloroacetyl)-ethylamino]butanoic acid](/img/structure/B136936.png)


